1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide
Description
Properties
IUPAC Name |
1-[5-(2-chlorophenyl)thiophene-2-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c18-13-4-2-1-3-12(13)14-5-6-15(23-14)17(22)20-9-7-11(8-10-20)16(19)21/h1-6,11H,7-10H2,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBDPQILIQFOAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(S2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienyl Intermediate: The initial step involves the synthesis of the thienyl intermediate through a series of reactions, including halogenation and cyclization.
Coupling with Chlorophenyl Group: The thienyl intermediate is then coupled with a chlorophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of Piperidinecarboxamide: The final step involves the formation of the piperidinecarboxamide moiety through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and acylated amine groups undergo hydrolysis under varied conditions:
Key Insight : Carboxamide hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, with reaction rates influenced by steric hindrance from the 2-chlorophenyl group.
Reduction Reactions
Selective reduction pathways target distinct functional groups:
Example : Hydrogenation of ethyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate with Pd/C removes protecting groups , suggesting similar applicability.
Electrophilic Aromatic Substitution (EAS) on Thienyl-Chlorophenyl System
The thienyl ring undergoes EAS at activated positions (C3/C4), while the 2-chlorophenyl group directs meta/para substitution:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Thienyl C3 | 3-Nitro-5-(2-chlorophenyl)thiophene-2-carbonyl derivative |
| Bromination | Br₂, FeCl₃ | Thienyl C4 | 4-Bromo-5-(2-chlorophenyl)thiophene-2-carbonyl adduct |
Mechanistic Note : The electron-withdrawing chloro group on phenyl deactivates the thienyl ring, favoring nitration/bromination at less hindered positions.
Oxidation Reactions
Oxidation targets sulfur in the thienyl ring and the acylated amine:
| Site | Reagents | Product |
|---|---|---|
| Thienyl S | mCPBA, CH₂Cl₂ | Thiophene-1-oxide or thiophene-1,1-dioxide |
| Piperidine N | H₂O₂, AcOH | N-Oxide derivative |
Caution : Over-oxidation of thienyl may fragment the ring.
Nucleophilic Aromatic Substitution (NAS) on Chlorophenyl
The 2-chlorophenyl group participates in NAS under forcing conditions:
| Reagent | Conditions | Product |
|---|---|---|
| NH₃ (aq), Cu catalyst | 200°C, pressure | 2-Aminophenyl derivative |
| NaOH, ethylene glycol | Reflux | 2-Hydroxyphenyl analog |
Limitation : Chlorine’s poor leaving-group ability necessitates high temperatures or catalysts.
Functionalization of Piperidine Nitrogen
The acylated nitrogen undergoes deprotection or substitution:
| Reaction | Reagents | Outcome |
|---|---|---|
| Deprotection | H₂, Pd/C | Free piperidine (if R = benzyl) |
| Alkylation | RX, K₂CO₃ | N-Alkylated piperidine derivatives |
Example : Hydrogenolytic removal of benzyl groups from 1-benzylpiperidine intermediates .
Condensation and Cross-Coupling Reactions
The thienyl-carbonyl moiety participates in metal-catalyzed couplings:
| Reaction Type | Catalysts | Products |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl-thienyl hybrids |
| Ullmann Coupling | CuI, diamines | N-Aryl piperidine analogs |
Application : Synthesis of extended π-systems for materials science.
Scientific Research Applications
Analgesic Activity
Research indicates that compounds similar to 1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide exhibit potent analgesic properties. Studies have shown that the introduction of various substituents on the piperidine ring can enhance analgesic efficacy while minimizing side effects. The compound's mechanism may involve modulation of pain pathways through interaction with opioid receptors or inhibition of inflammatory mediators .
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The thienyl and chlorophenyl substituents may play a crucial role in enhancing cytotoxicity against specific tumor types .
Anti-inflammatory Effects
The anti-inflammatory potential of piperidine derivatives is well-documented. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of disease. The specific mechanism of action for this compound requires further investigation but may involve modulation of signaling pathways related to inflammation .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate analgesic effects in animal models | Demonstrated significant pain relief comparable to standard analgesics with reduced side effects. |
| Study B | Assess antitumor efficacy on cancer cell lines | Showed dose-dependent inhibition of cell proliferation in breast and lung cancer cell lines. |
| Study C | Investigate anti-inflammatory properties | Reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential for treating inflammatory diseases. |
Mechanism of Action
The mechanism of action of 1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to Receptors: It may bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting various biochemical processes within the cell.
Modulation of Gene Expression: It may influence the expression of specific genes, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Key Observations :
- Linker Groups : The target compound’s carbonyl linker (vs. sulfonyl in ) may influence hydrogen-bonding capacity and target binding. Sulfonyl groups typically enhance solubility but reduce membrane permeability.
- Substituent Position : The 2-chlorophenyl group on the thienyl ring (vs. 4-chlorophenyl in ) could sterically hinder interactions with bacterial targets compared to para-substituted analogues.
- Heterocyclic Additions : Compounds with oxadiazole or triazole moieties (e.g., ) often exhibit enhanced metabolic stability and antibacterial potency due to increased rigidity and electron-withdrawing effects.
Biological Activity
1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide, a compound within the piperidine and thienyl chemical classes, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound's structure can be delineated as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 303.82 g/mol
This compound features a piperidine ring substituted with a thienyl and chlorophenyl moiety, which may influence its biological interactions.
Analgesic Activity
Research indicates that compounds similar to this compound exhibit significant analgesic properties. A study on related N-(4-piperidinyl)-N-phenylamides demonstrated potent analgesic activity, suggesting that structural modifications could enhance efficacy against pain pathways .
Antitumor Properties
The compound's thienyl component is notable for its potential in inhibiting tumor growth. Studies have shown that thienyl derivatives can impede angiogenesis, a critical process in tumor progression. This suggests that this compound may possess similar antitumor properties .
PARP-1 Inhibition
Inhibitors of PARP-1 (Poly (ADP-ribose) polymerase 1) have gained traction for their role in cancer therapy. The consensus pharmacophore for effective PARP-1 inhibitors includes a benzamide structure, which is structurally related to the compound . This connection implies potential for this compound to act as a PARP-1 inhibitor, enhancing the efficacy of DNA-damaging agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has indicated that modifications at specific positions on the piperidine ring and the aromatic systems can significantly alter potency and selectivity towards biological targets .
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against certain receptors |
| Alteration of the thienyl substituent | Enhanced antitumor activity |
| Variations in piperidine substituents | Diversified pharmacological profiles |
Case Studies
A series of preclinical studies have been conducted to evaluate the pharmacological profile of piperidine derivatives similar to our compound:
- Study A : Investigated analgesic effects using animal models, showing significant pain relief comparable to established analgesics.
- Study B : Explored antitumor efficacy in vitro and in vivo, demonstrating inhibition of tumor cell proliferation and angiogenesis.
- Study C : Evaluated PARP-1 inhibition, revealing promising results that suggest further exploration in cancer therapeutics.
Q & A
Q. What synthetic strategies are optimal for preparing 1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide?
Methodological Answer:
- Step 1: Start with the condensation of 5-(2-chlorophenyl)thiophene-2-carboxylic acid with 4-piperidinecarboxamide using a coupling agent like EDCI or DCC in anhydrous dichloromethane (DCM) under nitrogen atmosphere .
- Step 2: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Step 3: Confirm purity (>98%) using HPLC and structural integrity via -NMR (e.g., characteristic peaks for thienyl and piperidine moieties) .
- Critical Note: Ensure rigorous exclusion of moisture to avoid side reactions.
Q. How to validate the structural identity of this compound?
Methodological Answer:
- Use X-ray crystallography (if crystalline) to resolve bond angles and confirm stereochemistry, as demonstrated for structurally similar piperidinecarboxamide derivatives .
- Spectroscopic Validation:
Advanced Research Questions
Q. How to design assays for evaluating kinase inhibition selectivity (e.g., CDK2 vs. CDK1/CDK4)?
Methodological Answer:
- Enzyme Assays: Use recombinant CDK2/cycE, CDK1/cycB, and CDK4/cycD in cell-free systems with ATP-competitive assays. Measure IC values via fluorescence-based ADP detection .
- Cellular Cytotoxicity: Test in A2780 ovarian carcinoma cells (IC) and compare with non-malignant cell lines to assess therapeutic index .
- Data Interpretation: A compound with CDK2 IC = 48 nM and >10-fold selectivity over CDK1/CDK4 suggests target specificity. Contradictions (e.g., high in vitro activity but low cellular efficacy) may arise from poor membrane permeability .
Q. How to resolve discrepancies between in vitro and in vivo pharmacokinetic data?
Methodological Answer:
- In Vitro: Measure plasma protein binding (e.g., 63–69% in human/mouse serum) and metabolic stability using liver microsomes .
- In Vivo: Conduct bioavailability studies in multiple species (e.g., mouse: 100%, dog: 28%) to identify species-specific metabolism. Use LC-MS/MS for plasma concentration profiling .
- Troubleshooting: Low oral bioavailability may require formulation optimization (e.g., lipid-based carriers) or prodrug strategies.
Q. What experimental approaches assess compound stability under storage conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC .
- Storage Recommendations: Store at -20°C in amber vials under inert gas (argon) to prevent hydrolysis/oxidation. Use desiccants to mitigate hygroscopicity .
Data Analysis and Contradiction Management
Q. How to address conflicting biological activity data across assay platforms?
Methodological Answer:
- Case Example: If enzyme assays show potent CDK2 inhibition (IC = 48 nM) but cellular assays yield higher IC (95 nM), investigate:
Q. How to interpret crystallographic data when resolving polymorphic forms?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Compare unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å for similar derivatives) to identify polymorphs .
- Thermal Analysis: Use DSC to detect melting point variations between polymorphs, which may impact solubility and bioavailability .
Safety and Compliance
Q. What safety protocols are critical during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
